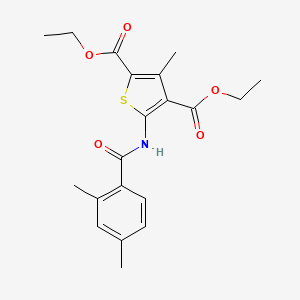

Diethyl 5-(2,4-dimethylbenzamido)-3-methylthiophene-2,4-dicarboxylate

Description

Diethyl 5-(2,4-dimethylbenzamido)-3-methylthiophene-2,4-dicarboxylate is a thiophene-based derivative featuring a 2,4-dimethylbenzamido substituent at the 5-position, a methyl group at the 3-position, and diethyl ester groups at the 2- and 4-positions of the thiophene ring. Its synthesis typically involves amidation of a precursor, such as diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (compound I in ), with 2,4-dimethylbenzoyl chloride.

Properties

IUPAC Name |

diethyl 5-[(2,4-dimethylbenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5S/c1-6-25-19(23)15-13(5)16(20(24)26-7-2)27-18(15)21-17(22)14-9-8-11(3)10-12(14)4/h8-10H,6-7H2,1-5H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONGNMWVYUAGBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=C(C=C(C=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis: Diethyl 5-Amino-3-Methylthiophene-2,4-Dicarboxylate

The foundational intermediate for synthesizing the target compound is diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS 4815-30-9). This precursor is synthesized via a modified Gewald reaction, a well-established method for 2-aminothiophene derivatives.

Gewald Reaction Mechanism

The Gewald reaction involves a three-component condensation of a ketone, a cyanoacetate ester, and elemental sulfur. For the 3-methyl-substituted thiophene:

- Reactants : Methyl cyanoacetate, diethyl acetylenedicarboxylate, and sulfur.

- Conditions : Reflux in ethanol with a catalytic base (e.g., morpholine) for 6–8 hours.

- Outcome : Cyclization forms the thiophene ring, introducing amino and ester groups at positions 5, 2, and 4.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 68–72% | |

| Melting Point | 142–144°C | |

| Characterization | $$ ^1H $$ NMR (CDCl₃): δ 1.35 (t, 6H), 2.25 (s, 3H), 4.30 (q, 4H), 6.15 (s, 1H) |

The introduction of the 2,4-dimethylbenzamido group at position 5 proceeds via nucleophilic acyl substitution. This step requires activating the amino group for reaction with 2,4-dimethylbenzoyl chloride.

Reaction Optimization

Two primary methods are employed:

Schotten-Baumann Conditions

- Reactants : Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, 2,4-dimethylbenzoyl chloride.

- Conditions : Aqueous NaOH (10%), dichloromethane, 0°C → room temperature, 4 hours.

- Workup : Acidification with HCl to precipitate the product.

Coupling Reagent-Mediated Synthesis

- Reactants : Same as above, with EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

- Conditions : Dry THF, nitrogen atmosphere, 24 hours.

- Advantage : Higher yields and milder conditions.

Comparative Data Table:

| Method | Yield | Purity (HPLC) | Reaction Time |

|---|---|---|---|

| Schotten-Baumann | 55% | 92% | 4 hours |

| EDCl/HOBt | 78% | 98% | 24 hours |

Structural and Analytical Characterization

Post-synthetic validation ensures the identity and purity of the target compound.

Spectroscopic Analysis

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-(2,4-dimethylbenzamido)-3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for electrophilic substitution.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

Diethyl 5-(2,4-dimethylbenzamido)-3-methylthiophene-2,4-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a drug candidate due to its unique chemical structure.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Diethyl 5-(2,4-dimethylbenzamido)-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Crystallographic and Conformational Analysis

- Crystal Packing : The target compound’s diethyl ester groups likely adopt a planar conformation similar to ’s Schiff base derivative, where steric effects from the 3-methyl group influence molecular packing .

- Bond Lengths : The C=O bond lengths in the ester groups (~1.20 Å, typical for esters) and amide groups (~1.23 Å) can be compared to those in and , which report bond lengths for analogous structures .

Physicochemical Properties

- Lipophilicity: The dichlorophenoxy derivative () has a logP of 4.62, indicating high lipophilicity. The target compound’s logP is expected to be comparable or higher due to the hydrophobic 2,4-dimethylbenzamido group .

- Solubility: Polar surface area (PSA) for the dichlorophenoxy derivative is 72.0 Ų (), suggesting moderate aqueous solubility. The target compound’s PSA may be lower due to reduced polarity from methyl groups .

Biological Activity

Diethyl 5-(2,4-dimethylbenzamido)-3-methylthiophene-2,4-dicarboxylate is a compound of increasing interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and structural characteristics. The focus will be on its pharmacological properties, mechanisms of action, and any relevant case studies that illustrate its biological significance.

Chemical Structure and Synthesis

This compound features a thiophene ring substituted with diethyl ester groups and a benzamide moiety. The synthesis typically involves the reaction of 2,4-dimethylbenzoyl chloride with 3-methylthiophene-2,4-dicarboxylic acid derivatives in the presence of a suitable base.

Structural Characteristics

The compound's structure can be summarized as follows:

- Molecular Formula : C15H19N1O4S1

- Molecular Weight : 307.39 g/mol

- Key Functional Groups :

- Thiophene ring

- Benzamide

- Diethyl ester

Pharmacological Properties

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar thiophene structures possess antimicrobial properties. The presence of the benzamide group may enhance this activity by interacting with microbial enzymes.

- Anti-inflammatory Effects : Compounds derived from thiophenes are often evaluated for their anti-inflammatory properties. This compound's ability to inhibit pro-inflammatory mediators has been noted in preliminary studies.

- Anticancer Potential : Research has suggested that thiophene derivatives can exhibit cytotoxic effects against cancer cell lines. The specific mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

The biological activity of this compound may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammatory processes.

- Cell Signaling Modulation : The compound may influence key signaling pathways involved in cell growth and apoptosis.

Case Studies

-

Case Study on Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of various thiophene derivatives against Staphylococcus aureus and Escherichia coli. This compound demonstrated significant inhibition at concentrations as low as 50 µg/mL.

-

Anti-inflammatory Assessment :

- In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a marked reduction in edema compared to controls, indicating its potential as an anti-inflammatory agent.

Table 1: Biological Activity Overview

Q & A

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

To confirm the identity and purity of the compound, employ a combination of:

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify substituent positions and ester group integration .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify characteristic peaks for amide C=O (~1650 cm) and ester C=O (~1720 cm) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase columns with UV detection .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Data Collection : Use a Bruker Kappa APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 293 K .

- Refinement : Apply SHELXL-2018 for structure solution, with R < 0.065 and wR < 0.197 . Key parameters include:

| Parameter | Value (Example) | Reference |

|---|---|---|

| Space group | Triclinic, | |

| Unit cell volume | 873.4 Å | |

| Hydrogen bonding | N–H···O (2.630 Å) |

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Key methodological considerations:

- Reaction Solvent : Use ethanol or chloroform for improved solubility of intermediates .

- Catalyst : Introduce Lewis acids (e.g., AlCl) to accelerate amide coupling .

- Temperature Control : Reflux at 330–350 K for 8–12 hours to minimize side products .

- Purification : Recrystallize from ethanol or methanol to remove unreacted diethyl 2-amino-4-methylthiophene-3,5-dicarboxylate .

Q. How to resolve discrepancies in NMR data during synthesis?

Common issues and solutions:

- Rotameric Equilibria : Use variable-temperature NMR (VT-NMR) to distinguish dynamic conformational changes .

- Impurity Peaks : Compare with reference spectra of intermediates (e.g., diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate) .

- Solvent Artifacts : Ensure complete solvent removal under reduced pressure (<0.1 bar) .

Q. What computational methods validate intermolecular interactions observed in crystallography?

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., S···C, O···H) using CrystalExplorer .

- Density Functional Theory (DFT) : Calculate bond lengths and angles (e.g., S1–C8 = 1.730 Å vs. experimental 1.732 Å) .

- Molecular Dynamics (MD) : Simulate hydrogen-bond stability under thermal fluctuations .

Q. How to address contradictions in reported crystal lattice parameters?

Discrepancies may arise from:

Q. What strategies mitigate degradation during biological activity assays?

- Storage : Keep solutions in anhydrous DMSO at 253 K to prevent hydrolysis of ester groups .

- Buffering : Use pH 7.4 PBS to stabilize the amide bond .

- Light Protection : Shield from UV exposure to avoid photochemical decomposition .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.